4-Chloro-6-hydrazinylpyrimidin-2-amine
Overview
Description
4-Chloro-6-hydrazinylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C4H6ClN5. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of 4-Chloro-6-hydrazinylpyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
4,6-dichloropyrimidine+hydrazine hydrate→this compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Chloro-6-hydrazinylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo or azoxy derivatives. Reduction reactions can also modify the hydrazinyl group to form different amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6-hydrazinylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydrazinylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with receptor sites, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-6-hydrazinylpyrimidin-2-amine include:
- 4-Chloro-6-methylpyrimidin-2-amine
- 4-Chloro-6-aminopyrimidine
- 4,6-Dichloropyrimidine
Compared to these compounds, this compound is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-6-hydrazinylpyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H3,6,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPECMSQKAVWRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283660 | |
Record name | 4-chloro-6-hydrazinylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89124-04-9 | |
Record name | 89124-04-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-6-hydrazinylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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